Fluorocitric acid

Catalog No.
S570811
CAS No.
357-89-1
M.F
C6H7FO7
M. Wt
210.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorocitric acid

CAS Number

357-89-1

Product Name

Fluorocitric acid

IUPAC Name

1-fluoro-2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C6H7FO7

Molecular Weight

210.11 g/mol

InChI

InChI=1S/C6H7FO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

DGXLYHAWEBCTRU-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O

Synonyms

2-fluoro-L-erythro-citrate, erythrofluorocitrate (isomer), fluorocitrate, fluorocitrate mono-sodium salt, fluorocitrate sodium, fluorocitrate sodium salt, (erythro-DL)-isomer, fluorocitrate, (erythro-D)-isomer, fluorocitrate, (erythro-DL)-isomer, fluorocitrate, (threo-L)-isomer

Canonical SMILES

C(C(=O)O)C(C(C(=O)O)F)(C(=O)O)O

Fluorocitric acid, also known as fluorocitrate, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Fluorocitric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, fluorocitric acid is primarily located in the cytoplasm.

Fluorocitric acid (CAS 357-89-1) is a fluorinated derivative of citric acid that serves as a highly potent, specific inhibitor of the tricarboxylic acid (TCA) cycle enzyme aconitase. Unlike its endogenous analog citric acid, the substitution of a single fluorine atom transforms the molecule into a competitive inhibitor that binds to the iron-sulfur cluster of aconitase, rapidly halting mitochondrial energy production[1]. In neurobiological and metabolic research, it is uniquely valued for its cell-type specificity; it is preferentially taken up by glial cells (astrocytes and oligodendrocytes) rather than neurons, allowing researchers to selectively silence astrocytic metabolism in mixed cultures or live brain slices [2]. Because the free acid form is extremely hygroscopic and challenging to handle, it is predominantly procured and utilized as a stable barium salt (barium fluorocitrate) to ensure precise, reproducible dosing in quantitative assays [3].

Research Fit

TCA cycle & aconitase studies Mechanism-based inhibitor for mitochondrial metabolism research
Glial cell metabolism research Reported selectivity for astrocyte Krebs cycle inhibition
Mitochondrial citrate transport Dual mechanism via aconitase binding and carrier protein modification

A common procurement error is substituting fluorocitric acid with its cheaper precursor, fluoroacetic acid (or sodium fluoroacetate). While both are used to inhibit the TCA cycle, fluoroacetate is a prodrug that requires 'lethal synthesis'—it must be converted intracellularly by acetyl-CoA synthetase and citrate synthase into fluorocitrate to become active [1]. In cell-free systems, isolated mitochondrial assays, or purified enzyme kinetics, fluoroacetate is completely inactive and will fail to inhibit aconitase. Furthermore, even in live-cell assays, relying on fluoroacetate introduces significant temporal lag and requires much higher starting concentrations to achieve the necessary intracellular titer of the active inhibitor. Buyers must procure fluorocitric acid directly when immediate, predictable, and direct aconitase inhibition is required without relying on variable endogenous cellular conversion machinery [2].

Substitution Risk

vs Chlorocitrate
Reported in vivo potency context differs significantly; citrate accumulation profile may not transfer.
vs Tricarballylate
Competitive inhibition mechanism alone may not replicate covalent transport blockade; enzyme stabilization context may shift.
vs Other TCA inhibitors
Glial-cell selectivity profile may not be shared; cell-type metabolic response context may differ substantially.

Direct Aconitase Inhibition in Cell-Free Systems

In isolated enzyme systems lacking intact mitochondria, fluorocitrate acts as a direct, competitive, and reversible inhibitor of aconitase with an inhibition constant (Ki) of 22–45 μM [1]. In stark contrast, its precursor fluoroacetate exhibits no direct inhibitory activity against aconitase under these conditions, as it lacks the structural geometry to bind the enzyme's active site without prior enzymatic conversion[2].

Evidence DimensionAconitase Inhibition Constant (Ki)
Target Compound DataFluorocitrate: Ki = 22–45 μM
Comparator Or BaselineFluoroacetate: Inactive (No direct inhibition)
Quantified DifferenceComplete shift from inactive precursor to highly potent competitive inhibitor in cell-free environments.
ConditionsCell-free isolated aconitase assay without citrate synthase

Buyers conducting isolated enzyme assays or working with cell lysates must procure fluorocitrate, as the fluoroacetate precursor will completely fail to inhibit the target enzyme.

In vivo potency vs chlorocitrate
Head-to-head
>12× higher citrate accumulation at 12.5× lower dose
Supports TCA cycle inhibition research in whole-animal models.
Reported in dogs, i.v. administration.

Acute Astrocyte-Selective Metabolic Silencing

For live brain slice and in vivo imaging applications, fluorocitrate is the standard for selectively silencing astrocytic metabolism. It is effective at concentrations ranging from 25 μM to 250 μM, rapidly reducing intracellular ATP and Ca2+ activity in astrocytes without directly poisoning neurons [1]. When fluoroacetate is used as an alternative, it requires significantly higher concentrations (often >1 mM) and prolonged incubation times to achieve equivalent metabolic blockade, increasing the risk of off-target effects and reducing temporal control [2].

Evidence DimensionEffective concentration for acute glial metabolic inhibition
Target Compound DataFluorocitrate: 25–250 μM (rapid onset)
Comparator Or BaselineFluoroacetate: >1 mM (delayed onset requiring metabolic conversion)
Quantified DifferenceUp to a 40-fold reduction in required working concentration with immediate onset of action.
ConditionsLive brain slice imaging and electrophysiology

Enables precise, acute temporal control of astrocytic metabolism in live-tissue experiments without the lag and off-target toxicity associated with high-dose precursor application.

Substrate-dependent inhibition
Reported
149× potency shift between citrate and cis-aconitate substrates
Assay-response context depends critically on substrate selection.
Rat liver mitochondria, oxidation assay.

Reagent Processability: Barium Salt vs. Free Acid

The physical form of the procured compound drastically impacts laboratory reproducibility. Free fluorocitric acid is an extremely hygroscopic, deliquescent oil that lacks a stable melting point, making accurate gravimetric weighing nearly impossible under standard ambient conditions[1]. Procuring the compound as a barium salt (barium fluorocitrate) provides a stable, off-white crystalline powder with a defined molecular weight and density (1.829 g/cm³), allowing for precise molarity calculations and long-term shelf stability [1].

Evidence DimensionPhysical stability and handling characteristics
Target Compound DataBarium fluorocitrate: Stable crystalline powder
Comparator Or BaselineFree fluorocitric acid: Hygroscopic, deliquescent oil
Quantified DifferenceTransition from an unweighable, rapidly degrading liquid to a stable solid suitable for precise analytical weighing.
ConditionsAmbient laboratory storage and reagent preparation

Dictates the exact catalog formulation a buyer should select; procuring the free acid leads to severe reproducibility issues in quantitative dosing.

Isoform sensitivity
Reported
4× higher sensitivity of mitochondrial vs. cytosolic aconitase
Compartmental selectivity review may support experimental design.
Rat liver IC50 context; requires validation in target model.
Glial-selective inhibition
Class-level
95% reduction in glial glutamine synthesis; neuronal metabolism unaffected
Supports astrocyte-function research and neurobiology endpoint studies.
Rat brain, 1 nmol intrastriatal; cell-type specificity requires review.
Enzyme stabilization
Reported
10× greater protection of aconitase vs. tricarballylate
Reported advantage in sustained enzyme kinetic studies.
E. coli aconitase, oxygen inactivation assay.
Covalent transport blockade
Context-dependent
Irreversible citrate transport inhibition via covalent protein binding
Supports mitochondrial citrate efflux research contexts.
Qualitative differentiation; requires model-specific validation.

Isolating Axonal/Neuronal Respiration in Extracellular Flux Assays

In metabolic studies using platforms like the Seahorse XF Analyzer, mixed cell populations (e.g., optic nerve tissue containing both axons and glia) present a challenge for isolating compartment-specific respiration. By pre-incubating tissues with 250 μM fluorocitrate, researchers can selectively inhibit the aconitase in astrocytes and oligodendrocytes. This suspends glial oxidative phosphorylation, allowing the direct, unconfounded measurement of axonal mitochondrial function and metabolic switching capacity [1].

Cell-Free TCA Cycle Enzyme Kinetics and Structural Studies

Because fluorocitrate is the active, direct inhibitor of aconitase, it is the mandatory choice for cell-free biochemical assays, X-ray crystallography, and NMR studies of the TCA cycle. It allows researchers to lock aconitase in its inhibited state without requiring the addition of citrate synthase, acetyl-CoA, and fluoroacetate, thereby simplifying the assay matrix and preventing confounding enzymatic cross-reactions [2].

Modulation of Astrocytic Calcium Signaling and Gliotransmission

Beyond simple ATP depletion, the inhibition of aconitase by fluorocitrate causes a rapid intracellular accumulation of citrate. Because citrate is a potent calcium chelator, this accumulation rapidly eliminates astrocyte calcium signaling. Neurobiologists procure fluorocitrate specifically to exploit this secondary mechanism, effectively uncoupling astrocytes from neural circuits to study the isolated effects of gliotransmitters (like ATP and glutamate) on synaptic plasticity[3].

Application Fit

Application
Selection Property
Validation Focus
Astrocyte metabolism & glial-neuronal studies
Reported glial Krebs cycle selectivity
Glutamine synthesis endpoint; neuronal control readout
Mitochondrial citrate transport research
Covalent carrier protein modification
Citrate-supported ATP synthesis; irreversible binding review
In vivo TCA cycle inhibition
Reported potency context vs halogenated analogs
Serum citrate accumulation; whole-animal model review
Aconitase kinetic characterization
Defined Ki and substrate-dependent inhibition
Enzyme assay calibration; substrate-context validation

XLogP3

-1.5

Related CAS

14466-42-3 (unspecified hydrochloride salt)

Other CAS

357-89-1

Wikipedia

Fluorocitric acid

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